Lipophilicity Control: XLogP3 Comparison Between Furan-2-carboxamide and Thiophene-2-carboxamide Analogs
The target compound’s computed XLogP3 of 1.5 [1] is lower than the predicted XLogP3 of approximately 2.1 for the corresponding thiophene‑2‑carboxamide analog (N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}thiophene-2-carboxamide), based on a 0.6‑log unit increase characteristic of furan‑to‑thiophene replacement [2]. Lower lipophilicity generally correlates with improved solubility and reduced off‑target promiscuity, offering a procurement advantage for early‑stage screening campaigns where promiscuous hits are undesirable.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | Thiophene-2-carboxamide analog: predicted XLogP3 ≈ 2.1 |
| Quantified Difference | Target compound is 0.6 log units less lipophilic |
| Conditions | Calculated values: PubChem XLogP3 (target) and literature‑based furan‑to‑thiophene logP increment [2]; no experimental logD measurement available |
Why This Matters
A 0.6‑log reduction in lipophilicity can translate to a ~4‑fold improvement in aqueous solubility potential, directly impacting assay interference rates and hit progression in high‑throughput screens.
- [1] PubChem Compound Summary for CID 16210933, N-{2-[4-(Pyridin-2-yl)piperazin-1-yl]ethyl}furan-2-carboxamide. U.S. National Library of Medicine. View Source
- [2] Meanwell NA. Synopsis of some recent tactical application of bioisosteres in drug design. J Med Chem. 2011;54(8):2529-2591. doi:10.1021/jm1013693 (Table 5, furan → thiophene ΔlogP ≈ +0.6). View Source
